BenchChemオンラインストアへようこそ!

rac-2,3-Dehydro-3,4-dihydro Ivermectin

Leishmaniasis Antiparasitic Drug Discovery

This certified EP Impurity I is mandatory for Ivermectin QC per the European Pharmacopoeia. Its unique conjugated Δ2,3 double bond yields a distinct retention time and UV spectrum that prevent interchangeability with other impurities. Use for HPLC system suitability, method validation, and stability studies. In discovery, its 3.6 µM IC50 against L. amazonensis amastigotes and selectivity index >18 outperform parent Ivermectin, making it essential for leishmanicidal SAR. Order high-purity, EP‑compliant material for ANDA/DMF submissions and anti‑parasitic R&D.

Molecular Formula C₄₈H₇₄O₁₄
Molecular Weight 875.09
CAS No. 1135339-49-9
Cat. No. B1146510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-2,3-Dehydro-3,4-dihydro Ivermectin
CAS1135339-49-9
Synonyms(4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydro-avermectin A1a
Molecular FormulaC₄₈H₇₄O₁₄
Molecular Weight875.09
Structural Identifiers
SMILESCCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(=CC(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C
InChIInChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28-31,33-34,36-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12-,27-15-,32-14?/t25-,26-,28-,29?,30-,31-,33+,34-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rac-2,3-Dehydro-3,4-dihydro Ivermectin (CAS 1135339-49-9): A Critical EP Impurity and Ivermectin Analog


Rac-2,3-Dehydro-3,4-dihydro Ivermectin (CAS 1135339-49-9), with a molecular formula of C₄₈H₇₄O₁₄ and a molecular weight of 875.09 g/mol, is a chemically defined analog of the antiparasitic agent Ivermectin . It is structurally characterized by the introduction of a conjugated Δ2,3 double bond and the reduction of the Δ3,4 bond in the macrolide ring system [1]. This compound is officially designated as Ivermectin EP Impurity I in the European Pharmacopoeia (EP) and is a known process-related impurity and potential degradation product of Ivermectin . Due to its distinct structural and biological properties, it serves dual roles: as a critical reference standard for pharmaceutical quality control (QC) and method validation, and as a bioactive molecule in parasitology research .

Why Generic Substitution is Not Viable for Rac-2,3-Dehydro-3,4-dihydro Ivermectin in QC and Discovery


The specific structural modification of the conjugated Δ2,3 double bond in Rac-2,3-Dehydro-3,4-dihydro Ivermectin results in a unique profile that prevents its interchangeability with other Ivermectin analogs, including the parent drug Ivermectin and other EP impurities. In pharmaceutical quality control, its role as a specified impurity (EP Impurity I) means it is a mandatory analyte for demonstrating chromatographic resolution from the active pharmaceutical ingredient (API) [1]. Substituting it with another Ivermectin-related compound, such as Impurity H or Impurity J, would invalidate analytical methods designed for this specific impurity's retention time and spectral properties [2]. In a discovery context, its enhanced leishmanicidal potency and distinct cytotoxicity profile against Leishmania amazonensis, which differs quantitatively from that of parent Ivermectin, means it cannot be considered a generic stand-in for activity studies; its biological effects are compound-specific [3].

Quantitative Evidence Guide: Differentiating Rac-2,3-Dehydro-3,4-dihydro Ivermectin from Analogs and Standards


Superior In Vitro Antileishmanial Potency vs. Parent Ivermectin

The conjugated Δ2,3-IVM analog (2,3-Dehydro-3,4-dihydro Ivermectin) demonstrates higher anti-leishmanial activity than the parent Ivermectin compound against Leishmania amazonensis [1]. A direct, cross-study comparison of potency against the amastigote form—the clinically relevant intracellular stage—reveals a substantial difference in efficacy. The analog exhibits an IC50 of 3.6 µM against L. amazonensis amastigotes, while the parent Ivermectin shows an IC50 of 20.2 µM against promastigotes and has a reported in vitro inhibitory concentration of 100 µg/mL against Leishmania major promastigotes [2][3]. This indicates a significantly enhanced potency profile for the modified compound.

Leishmaniasis Antiparasitic Drug Discovery

Favorable Selectivity Index: Enhanced Cytotoxicity Window vs. Ivermectin

A critical differentiator for procurement is the compound's selectivity profile. Rac-2,3-Dehydro-3,4-dihydro Ivermectin demonstrates a quantifiably wider therapeutic window compared to Ivermectin when assessed against host macrophages. The compound exhibits a high IC50 of 65.5 µM against murine macrophages, yielding a selectivity index (SI) of 18.2 for the intracellular amastigote stage (SI = IC50,Macrophage / IC50,Amastigote = 65.5 µM / 3.6 µM) . In contrast, parent Ivermectin demonstrates low micromolar IC50 values against various mammalian cell lines [1]. This indicates that the structural modification (Δ2,3 conjugation) has not only enhanced antiparasitic potency but also significantly reduced host cell cytotoxicity.

Toxicology Drug Safety Selectivity

Mandatory EP Impurity I Status: Regulatory Non-Substitutability for Ivermectin QC

This compound is uniquely defined and mandated as Ivermectin EP Impurity I in the European Pharmacopoeia (EP) monograph for Ivermectin [1]. Its use is not optional but a regulatory requirement for specific analytical procedures, including system suitability tests and impurity profiling. Unlike generic Ivermectin analogs or other impurities (e.g., Impurity H, Impurity J), only a certified reference standard of EP Impurity I can be used to validate analytical methods intended for the identification and quantification of this specific impurity in Ivermectin drug substance and finished pharmaceutical products [2]. Substitution with another compound would render the analytical method non-compliant with EP and, by extension, ICH guidelines.

Pharmaceutical Analysis Quality Control Regulatory Compliance

Best-Fit Application Scenarios for Rac-2,3-Dehydro-3,4-dihydro Ivermectin (CAS 1135339-49-9)


Analytical Reference Standard for Ivermectin Impurity Profiling and Method Validation

This is the primary industrial application scenario. Laboratories performing quality control of Ivermectin Active Pharmaceutical Ingredient (API) or finished drug products must use a certified reference standard of Rac-2,3-Dehydro-3,4-dihydro Ivermectin (EP Impurity I) to comply with the European Pharmacopoeia monograph [1]. It is used for HPLC system suitability testing to verify column resolution between Ivermectin and its critical impurities, for spiking experiments to establish method accuracy and linearity, and for long-term stability studies to track impurity formation. Its use is non-negotiable for ANDA/DMF submissions in regulated markets.

Hit-to-Lead Optimization in Leishmaniasis Drug Discovery Programs

In academic or industrial drug discovery, this compound serves as a quantitatively superior starting point for developing new leishmanicidal agents. Its demonstrated 3.6 µM IC50 against intracellular L. amazonensis amastigotes and favorable selectivity index of >18 (relative to macrophages) provide a measurable advantage over parent Ivermectin [2]. Researchers should prioritize this analog over Ivermectin when establishing Structure-Activity Relationship (SAR) series aimed at improving potency and reducing host cell toxicity for neglected tropical diseases.

Mechanism-of-Action Studies for Ivermectin Analogs and Resistance Profiling

The distinct activity profile of Rac-2,3-Dehydro-3,4-dihydro Ivermectin makes it a valuable probe for investigating the molecular mechanisms of avermectin action and resistance. Its enhanced potency against amastigotes, despite a structural modification that is not critical for filaricidal activity, suggests alternative or additional molecular targets in Leishmania parasites [2]. It can be used in comparative studies alongside Ivermectin to dissect structure-specific biological effects, such as differential binding to glutamate-gated chloride channels (GluCls) or effects on host cell membrane rigidity.

Process Chemistry and Forced Degradation Studies for Ivermectin Synthesis

As a known process-related impurity and potential degradation product (specifically a Δ2,3-dehydro derivative), this compound is essential for chemical process development and stability studies. Synthetic chemists use it as a marker to optimize reaction conditions to minimize its formation during Ivermectin synthesis, thereby improving API purity and yield. It is also a key analyte in forced degradation (stress) studies to understand the degradation pathways of Ivermectin under various conditions (e.g., oxidative, thermal, acidic/basic) as part of ICH stability guidelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for rac-2,3-Dehydro-3,4-dihydro Ivermectin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.